Ethyl acetate-d8
Overview
Description
Synthesis Analysis
Ethyl acetate is traditionally produced through the esterification of ethanol with acetic acid, a process that can be catalyzed by acids such as sulfuric acid. Recent studies have explored various catalysts and methods to improve the efficiency of ethyl acetate synthesis. For instance, direct synthesis from ethanol under pressure using a Cu–Zn–Zr–Al–O catalyst has shown increased selectivity and yield under specific conditions (Inui, Kurabayashi, & Sato, 2002)(Inui, Kurabayashi, & Sato, 2002). Moreover, biocatalytic methods using enzymes have emerged as a sustainable alternative, showcasing the potential for bio-based production (Kruis et al., 2017)(Kruis et al., 2017).
Molecular Structure Analysis
The molecular structure and conformation of ethyl acetate have been extensively studied. X-ray crystallography and gas electron diffraction techniques reveal that ethyl acetate molecules favor a trans conformation in the solid state and as a solvate, with negligible contributions from the cis isomer (Boese et al., 2013; Sugino et al., 1991)(Boese et al., 2013)(Sugino et al., 1991). This conformational preference is critical for understanding its reactivity and interactions in various chemical contexts.
Chemical Reactions and Properties
Ethyl acetate participates in a wide range of chemical reactions, primarily serving as a solvent in organic synthesis. Its reactivity includes esterification and hydrolysis reactions, where it can be both synthesized and decomposed under acidic or basic conditions. The synthesis and properties of various ethyl acetate derivatives have been explored, indicating the versatility of this ester in chemical synthesis (Shiotani et al., 1995)(Shiotani et al., 1995).
Scientific Research Applications
Solvent Substitute in Microbiology : Ethyl acetate is a suitable substitute solvent for diethyl ether in the Formalin-ether sedimentation technique. It is less flammable and hazardous than diethyl ether, without altering the concentration, distortion, or morphology of organisms (Young et al., 1979).
Microbial Production in Biotechnology : Ethyl acetate is a short-chain ester used in food, beverage, and solvents. Its production can be sustainable through microbial conversion of biomass-derived sugars, offering a greener alternative to traditional methods. Key factors in its microbial production include the accumulation of acetyl-CoA and metabolic engineering in yeasts (Zhang et al., 2020).
Crystal Structure Analysis in Chemistry : The crystal structure of ethyl acetate has been determined, showing a flat molecule with a trans conformation. Analysis of its solvate forms reveals a preference for trans over gauche isomers, which was studied using ab initio calculations (Boese et al., 2013).
Biotechnological Production by Yeasts : Ethyl acetate is an eco-friendly solvent with applications in the industrial sector. Its microbial synthesis by yeasts such as Pichia anomala and Kluyveromyces marxianus has been studied, focusing on the mechanism of ester synthesis and potential for large-scale production from renewable resources (Löser et al., 2014).
Reactive Distillation in Chemical Engineering : Ethyl acetate synthesis via homogeneously catalyzed reactive distillation was studied, showcasing the potential of combining reaction and separation in a single distillation column to increase conversion and improve selectivity (Kenig et al., 2001).
Microencapsulation Techniques in Pharmaceutical Manufacturing : Ethyl acetate solvent evaporation and extraction processes were developed for preparing poly(d,l-lactide-co-glycolide) microspheres, showing its effectiveness in manipulating the morphology and size of microspheres (Sah, 1997).
Safety And Hazards
Ethyl acetate-d8 is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-AUOAYUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584117 | |
Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetate-d8 | |
CAS RN |
117121-81-0 | |
Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetate-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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